molecular formula C21H18FN5O3 B2753506 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1020969-00-9

2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2753506
CAS No.: 1020969-00-9
M. Wt: 407.405
InChI Key: NAJZAZAXNZGYJR-UHFFFAOYSA-N
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Description

2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrazolo[1,5-d][1,2,4]triazinones. These compounds are noted for their diverse range of biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions that include the formation of the pyrazolo[1,5-d][1,2,4]triazine core, followed by functional group modifications. Typical reaction conditions might involve the use of polar solvents, heating, and catalysts to facilitate the reaction steps. Detailed steps might include:

  • Formation of the Pyrazolo[1,5-d][1,2,4]triazinone Core: This might involve cyclization reactions starting from appropriate precursors.

  • Introduction of the 4-fluorophenyl Group: This could involve electrophilic aromatic substitution reactions.

  • Formation of the Final Amide Bond: This could involve coupling reactions using agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production might scale up using continuous flow reactors to improve yield and consistency. Optimized reaction conditions would also minimize by-products and purify the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound might undergo oxidation reactions, particularly on the aromatic ring or nitrogen atoms.

  • Reduction: Reduction of functional groups like carbonyl can significantly alter the compound's properties.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups present, especially on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: KMnO4, CrO3

  • Reducing Agents: NaBH4, LiAlH4

  • Substitution Reagents: Halogens, Grignard reagents

Major Products

These reactions typically result in derivatives that may have significantly different biological activities, useful for structure-activity relationship studies.

Scientific Research Applications

Chemistry

In chemical research, 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide serves as a building block for creating new heterocyclic compounds with potential pharmacological activities.

Biology

Biologically, such compounds are often investigated for their interactions with enzymes and receptors due to their structural similarity to naturally occurring biomolecules.

Medicine

In medicinal chemistry, this compound might be explored for its potential as an anti-inflammatory, anti-cancer, or anti-viral agent, given the bioactivity of related heterocycles.

Industry

In the industrial realm, it could be used in the synthesis of materials with specific electronic or photophysical properties.

Mechanism of Action

The specific mechanism of action for 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide would depend on its target. For instance:

  • Enzyme Inhibition: It could function by binding to the active site of an enzyme, thereby inhibiting its activity.

  • Receptor Interaction: It could act as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparing 2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide with other similar compounds like pyrazolo[1,5-d][1,2,4]triazinones and benzyl-substituted amides highlights its unique functional groups which may contribute to its distinct biological activities.

List of Similar Compounds

  • Pyrazolo[1,5-d][1,2,4]triazin-7-ones

  • N-Benzylacetamide Derivatives

  • Fluorophenyl Substituted Heterocycles

Each of these compounds would have variations in biological activity, solubility, and stability, making this compound unique in its specific profile of actions and applications.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-30-17-8-2-14(3-9-17)11-23-20(28)12-26-21(29)19-10-18(25-27(19)13-24-26)15-4-6-16(22)7-5-15/h2-10,13H,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJZAZAXNZGYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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